molecular formula C9H17BrO B14393195 4-Bromo-2,6-diethyloxane CAS No. 88404-80-2

4-Bromo-2,6-diethyloxane

Cat. No.: B14393195
CAS No.: 88404-80-2
M. Wt: 221.13 g/mol
InChI Key: YJCZKZKLUYFCSI-UHFFFAOYSA-N
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Description

4-Bromo-2,6-diethyloxane is an organic compound that belongs to the class of alkyl halides It is characterized by the presence of a bromine atom attached to the oxane ring, which is substituted with ethyl groups at the 2 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2,6-diethyloxane can be achieved through several methods. One common approach involves the bromination of 2,6-diethyloxane using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator. The reaction typically takes place under mild conditions, with the temperature maintained around 25-30°C .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,6-diethyloxane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-2,6-diethyloxane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2,6-diethyloxane involves its interaction with various molecular targets. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, leading to the formation of a new bond. In elimination reactions, the compound undergoes dehydrohalogenation to form an alkene. The specific pathways and intermediates depend on the reaction conditions and the nature of the reagents used .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2,6-dimethyloxane
  • 4-Chloro-2,6-diethyloxane
  • 4-Iodo-2,6-diethyloxane

Uniqueness

4-Bromo-2,6-diethyloxane is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro and iodo analogs. The bromine atom is more reactive in nucleophilic substitution reactions compared to chlorine but less reactive than iodine. This makes this compound a versatile intermediate in organic synthesis .

Properties

CAS No.

88404-80-2

Molecular Formula

C9H17BrO

Molecular Weight

221.13 g/mol

IUPAC Name

4-bromo-2,6-diethyloxane

InChI

InChI=1S/C9H17BrO/c1-3-8-5-7(10)6-9(4-2)11-8/h7-9H,3-6H2,1-2H3

InChI Key

YJCZKZKLUYFCSI-UHFFFAOYSA-N

Canonical SMILES

CCC1CC(CC(O1)CC)Br

Origin of Product

United States

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